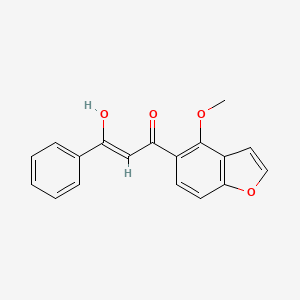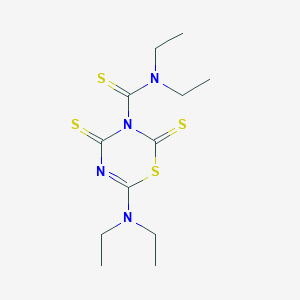
6-(Diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-2H-1,3,5-thiadiazine-3(4H)-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide is a complex organic compound with a unique structure that includes multiple sulfur and nitrogen atoms
Vorbereitungsmethoden
The synthesis of 6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide involves several steps. One common method includes the reaction of diethylamine with a suitable thiadiazine precursor under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as halides or amines replace one of the functional groups in the molecule.
Wissenschaftliche Forschungsanwendungen
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur and nitrogen-containing functional groups into target molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity and stability.
Wirkmechanismus
The mechanism of action of 6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
6-diethylamino-N,N-diethyl-2,4-disulfanylidene-1,3,5-thiadiazine-3-carbothioamide can be compared with similar compounds such as:
6-(Diethylamino)-N,N-diethyl-2,4-dithioxo-2H-1,3,5-thiadiazine-3(4H)-carbothioamide: This compound has a similar structure but differs in the oxidation state of the sulfur atoms.
N,N-Diethyl-2,4-dithioxo-1,3,5-thiadiazine derivatives: These compounds share the thiadiazine core but have different substituents, leading to variations in their chemical and biological properties.
Eigenschaften
CAS-Nummer |
19801-74-2 |
|---|---|
Molekularformel |
C12H20N4S4 |
Molekulargewicht |
348.6 g/mol |
IUPAC-Name |
6-(diethylamino)-N,N-diethyl-2,4-bis(sulfanylidene)-1,3,5-thiadiazine-3-carbothioamide |
InChI |
InChI=1S/C12H20N4S4/c1-5-14(6-2)10-13-9(17)16(12(19)20-10)11(18)15(7-3)8-4/h5-8H2,1-4H3 |
InChI-Schlüssel |
CKYCWAUNPQPOAC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=NC(=S)N(C(=S)S1)C(=S)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Hydroxy-2-(3-hydroxy-4-oxopyran-2-yl)-3-oxo-8-oxabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14007314.png)
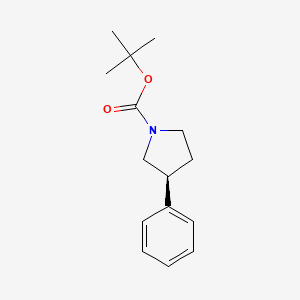

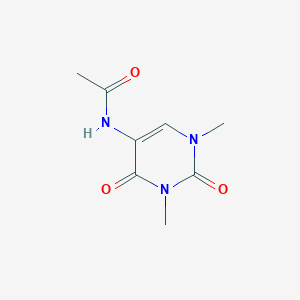
![4-[[3-[[4-[bis(2-chloroethyl)amino]-2-methylphenyl]methyl]-2-(3-fluorophenyl)-1,3-diazinan-1-yl]methyl]-N,N-bis(2-chloroethyl)-3-methylaniline](/img/structure/B14007339.png)


![Ethyl 1-[cyclopropyl-(1-ethoxycarbonylcyclopropyl)-hydroxy-methyl]cyclopropane-1-carboxylate](/img/structure/B14007349.png)
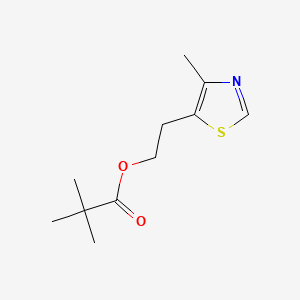

![Methyl 2-{(1e)-3-[4-(4,6-diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzoate](/img/structure/B14007368.png)
![2-[[2-Amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]-4-methyl-pentanoic acid](/img/structure/B14007376.png)
